3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this process, alkyl boronic esters (including 1°, 2°, and 3°) undergo protodeboronation using a radical approach. The protocol is paired with a Matteson–CH₂–homologation, enabling the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown.
Chemical Reactions Analysis
The compound’s chemical reactivity likely involves the alkyne functionality. Alkynes (carbon-carbon triple bonds) are unsaturated hydrocarbons, and they exhibit unique reactivity. For instance, alkynes can undergo addition reactions, forming new carbon-carbon bonds. The suffix -yne signifies the presence of an alkyne in the molecule .
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6167–6171. Open Access
For more detailed information, refer to the relevant papers and databases .
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O/c1-3-11-26(2)12-4-10-23-21(28)27-13-9-19-17(15-27)14-20(25-24-19)16-5-7-18(22)8-6-16/h1,5-8,14H,4,9-13,15H2,2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INURTQSBJCOOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)N1CCC2=NN=C(C=C2C1)C3=CC=C(C=C3)F)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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